thiolane-3-thiol
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Overview
Description
Thiolane-3-thiol, also known as tetrahydro-3-thienyl hydrosulfide, is a sulfur-containing heterocyclic compound. It features a five-membered ring structure with one sulfur atom and a thiol group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolane-3-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of thiourea with an alkyl halide, followed by hydrolysis of the intermediate isothiouronium salt to yield the desired thiol . Another method includes the ring-opening reaction of thiiranes with thiourea in a deep eutectic solvent, which provides a straightforward and odorless route to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Thiolane-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the thiol-ene “click” reaction, which involves the addition of this compound to alkenes or alkynes under mild conditions . This reaction is highly efficient and produces minimal by-products.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The thiol-ene reaction typically requires a radical initiator, such as azobisisobutyronitrile, and can be carried out in various solvents, including water and organic solvents .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield disulfides, while the thiol-ene reaction produces thioether derivatives .
Scientific Research Applications
Thiolane-3-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound is employed in the study of thiol-mediated biochemical processes and as a probe for detecting reactive oxygen species . Industrially, this compound is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds .
Mechanism of Action
The mechanism of action of thiolane-3-thiol involves its thiol group, which can undergo nucleophilic attacks and participate in redox reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stabilization. Additionally, this compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Thiolane-3-thiol is similar to other sulfur-containing heterocycles, such as thiophene and thiirane. its unique structure and reactivity set it apart. Thiophene, for example, is an aromatic compound with a planar ring structure, while this compound has a non-aromatic, saturated ring. Thiirane, on the other hand, is a three-membered ring compound with higher ring strain compared to the five-membered ring of this compound .
List of Similar Compounds:- Thiophene
- Thiirane
- Tetrahydrothiophene
- 3-Mercaptopropionic acid
This compound’s unique combination of a five-membered ring and a thiol group makes it a versatile compound with diverse applications in various scientific fields.
Properties
CAS No. |
408309-17-1 |
---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
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